N2-ethyl-6-methoxypyridine-2,3-diamine
Description
N2-Ethyl-6-methoxypyridine-2,3-diamine is a pyridine-based diamine derivative featuring a methoxy (-OCH₃) group at the 6-position and an ethyl (-CH₂CH₃) substituent on the N2 nitrogen of the pyridine ring. The methoxy group at the 6-position likely enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N-ethyl-6-methoxypyridine-2,3-diamine |
InChI |
InChI=1S/C8H13N3O/c1-3-10-8-6(9)4-5-7(11-8)12-2/h4-5H,3,9H2,1-2H3,(H,10,11) |
InChI Key |
PXALVMOKRMOWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=N1)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-ethyl-6-methoxypyridine-2,3-diamine involves several steps. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N2-ethyl-6-methoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N2-ethyl-6-methoxypyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-ethyl-6-methoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Steric Influence: The ethyl group at N2 introduces moderate steric bulk compared to smaller substituents like methyl (e.g., 6-methyl-pyridine-2,3-diamine), which may affect binding interactions in biological systems .
Synthetic Pathways :
- Ethyl and methoxyethyl derivatives (e.g., N2-(2-methoxyethyl)pyridine-2,3-diamine) share similar synthetic routes involving amine substitution on halogenated pyridines, but differ in the choice of amine reagent .
- Chloro-substituted analogs require halogen retention during synthesis, limiting further functionalization without additional steps .
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